3,6-Di-tert-butyl-catechol

Description

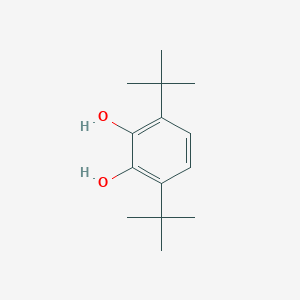

Structure

3D Structure

Propriétés

IUPAC Name |

3,6-ditert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSNKPPMBBTUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395381 | |

| Record name | 3,6-di-tert-butyl-catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15512-06-8 | |

| Record name | 3,6-di-tert-butyl-catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electronic Structure and Redox States of 3,6 Di Tert Butyl Catechol and Its Derivatives

Spectroscopic and Electrochemical Investigations of Redox Properties

Characterization of Semiquinone Radical Anions

The formation of the o-semiquinolate radical anion from catechol thioethers in reaction with potassium superoxide (B77818) has been detected using Electron Spin Resonance (ESR) spectroscopy. researchgate.net The o-semiquinone radical can be generated through various methods, including the photoionization of 3,5-di-tert-butylcatechol (B55391) or the reduction of the corresponding quinone by a radiolytically generated formate (B1220265) radical. cdnsciencepub.com The neutral semiquinone radical is known to deprotonate in neutral and alkaline solutions. cdnsciencepub.com

The reaction of 3,6-di-tert-butyl-o-benzoquinone with amalgamated zinc or cadmium is a synthetic route to bis-o-semiquinolate and catecholate complexes. researchgate.net Subsequent oxidation of the metal catecholate derivatives yields the corresponding mono-o-semiquinone complexes, which can then symmetrize to form the metal bis-o-semiquinolates. researchgate.net

Spin Density Distribution and Delocalization Patterns

In the 3,6-di-tert-butylsemiquinone (3,6-DTBSQ) radical anion, the spin density is primarily localized on the oxygen atoms. acs.org However, there is a degree of delocalization of the spin density throughout the six-membered ring. acs.org DFT calculations at the U-B3LYP/6-311G** level indicate that the semiquinone isomers have smaller negative charge densities at the carbon atoms bonded to the tert-butyl groups compared to the other carbons in the ring. The delocalization patterns of the spin density differ slightly between isomers of di-tert-butylsemiquinone. acs.org

Frontier Molecular Orbital Analysis Across Redox Series

Detailed analysis of the frontier molecular orbitals (FMOs) reveals subtle but important differences in charge distributions and molecular orbital energies across the orthoquinone/semiquinone/catechol redox series. acs.org In metal complexes, these ligands can exhibit significant orbital mixing with the metal center. For instance, in a ruthenium terpyridine complex containing an aminocatechol derivative, the Highest Occupied Molecular Orbital (HOMO), HOMO-1, and HOMO-3 show substantial localization (47-60%) on the ruthenium ion, with smaller contributions from the chloride and terpyridine ligands. nsf.gov Interestingly, the HOMO-2 is primarily based on the terpyridine ligand, highlighting the extensive orbital mixing in the system. nsf.gov This mixing allows the catecholate ligand to act as a π-acceptor in such systems. nsf.gov

Coordination Chemistry of 3,6 Di Tert Butyl Catechol Ligands

Ligand Non-Innocence and Redox-Active Behavior in Metal Complexes

A defining characteristic of the 3,6-di-tert-butyl-catechol ligand is its "non-innocence," meaning its electronic state can be ambiguous and it can actively participate in the redox chemistry of the metal complex. rsc.org This ligand can exist in three different, interconvertible oxidation states: the dianionic catecholate (cat), the monoanionic semiquinonate radical (sq), and the neutral benzoquinone (bq). This redox activity allows the ligand to act as an electron reservoir, influencing the reactivity and physical properties of the resulting metal complexes. rsc.org

The electronic distribution between the metal center and the catecholate ligand can be subtle and is often influenced by the nature of the metal, the other ligands in the coordination sphere, and even the counter-ion in the crystal lattice. bohrium.com This can lead to the phenomenon of valence tautomerism, where an intramolecular electron transfer between the metal and the ligand results in two or more distinct electronic isomers that can coexist in equilibrium. bohrium.com For instance, cobalt-dioxolene complexes are well-studied examples of systems that exhibit valence tautomerism. bohrium.com

The redox potential of the catecholate ligand is a crucial factor in its reactivity. For example, the introduction of substituents on the catechol ring can modulate its electronic properties. Electron-donating groups tend to raise the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to the free ligand. bohrium.com Conversely, electron-withdrawing groups, such as a thioether fragment, can lead to a shift in the oxidation potential to more anodic regions, indicating a more difficult oxidation of the catecholate. researchgate.net This tunability of the ligand's redox properties is a key aspect of its utility in designing functional metal complexes.

Synthesis and Characterization of Metal-Catecholate Complexes

The synthesis of metal complexes with this compound can be achieved through several routes. Common methods include the reaction of the corresponding 3,6-di-tert-butyl-o-benzoquinone with a low-valent metal precursor, the reaction of the catechol with a metal halide in the presence of a base, or exchange reactions involving metal alkoxides. nih.govnih.gov The choice of synthetic methodology often depends on the desired oxidation state of the metal and the ligand in the final complex.

A wide variety of transition metal complexes of this compound have been synthesized and characterized.

Molybdenum: Molybdenum complexes have been prepared from the reaction of [Mo(CO)₆] with 3,6-di-tert-butyl-1,2-benzoquinone. acs.org These reactions can lead to the formation of a putative [MoO(3,6-DBCat)₂] monomer, which can then form oligomeric products. acs.org Tris(catecholato)molybdenum(VI) complexes have also been synthesized and show Lewis acidity. nih.gov The reaction of (Et₄N)₂[Mo₃S₇Br₆] with potassium 3,6-di-tert-butyl-o-benzosemiquinolate has yielded mononuclear molybdenum complexes. researchgate.net

Chromium: Chromium(III) catecholate complexes have been synthesized by reacting the appropriate catechol with [Cr(HMC)Cl₂]Cl (HMC = 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane) reduced in situ. acs.orgnsf.gov The resulting cis-[Cr(HMC)(3,6-DBCat)]⁺ complex can be chemically oxidized to the corresponding semiquinonate complex, cis-[Cr(HMC)(3,6-DBSQ)]²⁺. acs.orgnsf.gov

Copper: Copper(II) complexes with this compound have been synthesized and investigated for their catecholase activity, which is the oxidation of catechols to quinones. rsc.orgnih.gov The catalytic activity of these complexes can be influenced by the solvent and the nature of other ligands in the coordination sphere. rsc.org

Manganese: Mononuclear manganese complexes with this compound have been synthesized as models for manganese-dependent extradiol-cleaving catechol dioxygenases. nih.gov These complexes show catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) to the corresponding quinone. nih.govbohrium.com

Iridium: Cyclometalated iridium complexes containing 3,6-di-tert-butyl-catecholate have been prepared. nih.govelsevierpure.com These complexes are often paramagnetic, with the unpaired electron residing mainly on the catechol ligand in its semiquinone form. nih.govelsevierpure.com

Titanium: Titanium(IV) complexes with 3,6-di-tert-butyl-catecholate can be synthesized via exchange reactions between titanium tetrachloride and sodium catecholate or by reacting 3,6-di-tert-butylpyrocatechol with titanium tetrabutoxide. sci-hub.se These methods allow for the targeted synthesis of both mono- and bis-catecholate derivatives of titanium. sci-hub.se

Tin: The reaction of 3,6-di-tert-butyl-o-benzoquinone with tin(II) chloride leads to the formation of a tin(IV) catecholate complex. researchgate.net

The coordination chemistry of this compound extends to main group elements.

Antimony: Triphenylantimony(V) catecholates have been synthesized by the reaction of 3-substituted-4,6-di-tert-butylcatechols with Ph₃SbBr₂ in the presence of a base. researchgate.net The electronic properties of these complexes are influenced by the substituents on the catechol ring. researchgate.net

Silicon: A bis(catechol) ligand derived from 4,6-di-tert-butylcatechol-3-carboxaldehyde has been used to synthesize a five-coordinate silicon complex, [(XbicH₂)SiPh]⁺. researchgate.net In this complex, the ligand binds to the silicon in the catecholate-iminium form. researchgate.net

Structural Elucidation by X-ray Diffraction and Spectroscopic Methods

The definitive characterization of the structure and electronic state of metal-3,6-di-tert-butyl-catecholate complexes relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Diffraction: X-ray crystallography provides precise information on bond lengths and angles within the complex, which is crucial for determining the oxidation state of the catecholate ligand. The C-O and C-C bond lengths within the catechol ring are particularly informative. In the catecholate form, the C-O bond lengths are typically around 1.35 Å, and the C-C bonds within the aromatic ring are relatively uniform. acs.orgnsf.gov In contrast, the semiquinone form exhibits a shorter C-O bond length (around 1.29 Å) and a more pronounced alternation of C-C bond lengths, indicative of a more quinoidal character. acs.orgnsf.gov

Spectroscopic Methods:

NMR Spectroscopy: ¹H NMR spectroscopy is a valuable tool for characterizing diamagnetic complexes in solution. The chemical shifts of the protons on the catecholate ring and the tert-butyl groups provide information about the electronic environment of the ligand. sci-hub.sersc.org

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is essential for studying paramagnetic complexes, such as those containing the semiquinonate radical. The g-values and hyperfine coupling constants obtained from EPR spectra provide insights into the location of the unpaired electron and the nature of the metal-ligand interaction. acs.orgnih.gov

X-ray Absorption Spectroscopy (XAS): XAS is a powerful technique for probing the local electronic and geometric structure around the metal center. The position of the absorption edge can provide information about the oxidation state of the metal, and analysis of the extended X-ray absorption fine structure (EXAFS) can yield precise metal-ligand bond distances. acs.org

| Complex | M-O Bond Lengths (Å) | C-O Bond Lengths (Å) | C-C (intra-ring) Bond Lengths (Å) | Reference |

| cis-[Cr(HMC)(3,5-di-tert-butylcatecholate)]⁺ | ~1.95-1.97 | ~1.35 | Similar lengths | acs.orgnsf.gov |

| cis-[Cr(HMC)(3,5-di-tert-butylsemiquinonate)]²⁺ | ~1.93-1.94 | ~1.29 | Alternating (1.36-1.45) | acs.orgnsf.gov |

| [Et₄N]₂[W(CO)₃(3,5-di-tert-butylcatecholate)] | 2.059(6), 2.154(6) | - | - | nih.govacs.org |

| 3,6-Cat₂Ti(TMEDA) | 1.9054(8) - 1.9216(8) | 1.355(2) - 1.357(2) | 1.389(2) - 1.410(2) | sci-hub.se |

Table 1: Selected Bond Lengths for Metal-3,6-di-tert-butyl-catecholate Complexes.

Electronic Structure and Magnetic Properties of Paramagnetic Complexes

In some cases, the energy difference between different spin states can be small, leading to spin-crossover (SCO) behavior. SCO is a phenomenon where the spin state of a complex can be switched by external stimuli such as temperature or pressure. A family of ionic ferric catecholate complexes, [(TPA)Fe(3,6-DBCat)]X (TPA = tris(2-pyridylmethyl)amine), has been shown to exhibit thermally induced spin-crossover. bohrium.com The completeness and transition temperature of the SCO can be tuned by changing the outer-sphere counter-anion (X⁻). bohrium.com In one of these complexes, with X = BF₄⁻, both spin-crossover and valence tautomerism were observed, a rare occurrence for this class of compounds. bohrium.com

Stereodynamics and Fluxional Behavior in Solution

The non-rigid nature of metal complexes containing this compound (3,6-DBCat) ligands often leads to dynamic processes in solution, which can be probed using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This fluxional behavior is a critical aspect of their chemistry, influencing their reactivity and the formation of isomeric structures.

Molybdenum(VI) complexes with 3,6-DBCat provide a clear example of this phenomenon. The addition of O-donor ligands like dimethyl sulfoxide (B87167) (DMSO), pyridine (B92270) N-oxide, or triphenylarsine (B46628) oxide to a putative [MoVIO(3,6-DBCat)2] monomer results in cis-[MoO(O-Subst)(3,6-DBCat)2] products. nih.gov These addition complexes are fluxional in solution. Detailed studies of [MoO(dmso)(3,6-DBCat)2] have shown that its temperature-dependent stereodynamic behavior occurs through a trigonal prismatic intermediate. nih.gov This process, known as a Bailar twist, allows for the interconversion of stereoisomers while maintaining the cis arrangement of the oxo and DMSO ligands. nih.gov

Similarly, the stereodynamic properties of tris-chelate complexes have been investigated for related quinone ligands. For instance, ruthenium and osmium complexes with the tris(3,5-di-tert-butylquinone) ligand, Ru(DBQ)3 and Os(DBQ)3, exhibit marked differences in their dynamic behavior. researchgate.netacs.org Both complexes are diamagnetic and show sharp NMR spectra at room temperature. However, the spectrum for the ruthenium complex indicates the presence of both cis and trans isomers that are stereochemically rigid at room temperature. researchgate.net The subtle variations in charge distribution between the second-row (Ru) and third-row (Os) metals appear to be a key factor contributing to these differing stereodynamic properties. researchgate.net The study of such fluxional processes provides valuable information on the nature of interactions within these paramagnetic complexes and their inherent intramolecular dynamics. nih.gov

Influence of Ligand Substituents on Metal Coordination

The electronic and steric properties of substituents on the catecholate ring profoundly influence the coordination chemistry, electronic structure, and reactivity of the resulting metal complexes. mdpi.comresearchgate.netsemanticscholar.org The tert-butyl groups in the 3 and 6 positions of the catechol ring are a defining feature of this ligand, but further modifications can fine-tune the complex's properties.

Electronic Effects:

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—directly impacts the redox potential of the ligand and the electronic properties of the metal center. rsc.org For example, the strong electron-donating tert-butyl groups increase the electron density on the catechol's π-system. rsc.org This raises the energy of the ligand's highest occupied molecular orbital (HOMO), making it more susceptible to oxidation and stabilizing the reduced catecholate and semiquinone forms. rsc.org Consequently, in a cobalt complex with 3,5-di-tert-butylcatechol, the redox potentials are shifted to more negative values compared to complexes with electron-withdrawing halogen substituents. rsc.org

In contrast, introducing electron-withdrawing groups has the opposite effect. Thioether (RS) groups, for instance, act as electron-withdrawing substituents, complicating the oxidation process of triphenylantimony(V) catecholate complexes. mdpi.com This is evidenced by a shift in the first oxidation potential ("catecholate/o-semiquinone" transition) to more anodic (positive) regions compared to the unsubstituted 3,6-di-tert-butylcatecholate analogue. mdpi.com Similarly, tetrahalogenated catechols, with their strongly electron-withdrawing halogen substituents, lower the energy of the π orbitals, which enhances π donation to the metal center and results in charge transfer transitions at lower energy. rsc.org These electronic effects can also influence catalytic activity by affecting the Lewis acidity of the metal center. mdpi.comresearchgate.netsemanticscholar.org

Steric Effects:

Steric hindrance created by bulky substituents plays a crucial role in determining the coordination geometry and nuclearity of the complexes. The two bulky tert-butyl groups in this compound provide a high degree of steric shielding around the oxygen donor atoms. mdpi.com This steric hindrance typically prevents the formation of oligomeric or polymeric structures, favoring the formation of monomeric species. mdpi.com This is in contrast to complexes derived from the less hindered 3,5-di-tert-butyl-o-benzoquinone (B121359), which can form dimeric or even tetrameric structures. mdpi.com

Table 1: Influence of Substituents on the Redox Potential of Catecholate Complexes

| Catechol Ligand | Metal Center | Substituent Type | Effect on Oxidation Potential | Reference |

| 3,5-di-tert-butylcatechol | Cobalt(III) | Electron-Donating (tert-butyl) | Shifts to more negative values | rsc.org |

| Tetrachlorocatechol | Cobalt(III) | Electron-Withdrawing (chloro) | Shifts to more positive values | rsc.org |

| Tetrabromocatechol | Cobalt(III) | Electron-Withdrawing (bromo) | Shifts to more positive values | rsc.org |

| 3-RS-4,6-di-tert-butylcatechol | Antimony(V) | Electron-Withdrawing (thioether) | Shifts to more anodic (positive) values | mdpi.com |

Catalytic Applications and Mechanistic Studies Involving 3,6 Di Tert Butyl Catechol

Metal-Catalyzed Oxidation Reactions

The oxidation of 3,6-di-tert-butyl-catechol and its isomer, 3,5-di-tert-butyl-catechol (DTBC), serves as a benchmark reaction for studying the activity of synthetic catalysts that mimic the function of metalloenzymes.

Catechol oxidases are enzymes containing copper active sites that catalyze the oxidation of catechols to their corresponding quinones. rsc.org Numerous synthetic metal complexes have been developed to model this activity, with 3,5-di-tert-butyl-catechol frequently used as the substrate to probe their catalytic efficiency. The reaction involves the oxidation of the catechol to 3,5-di-tert-butyl-o-benzoquinone (B121359), a process that can be monitored spectrophotometrically by the increase in absorbance around 400 nm. rsc.orgresearchgate.net

Studies have explored a variety of metal complexes, including those with copper, cobalt, manganese, and iron, to understand the factors influencing catalytic rates. researchgate.netacs.org For instance, in a study of dinuclear cobalt complexes, a compound with two Co(III) centers was found to be active in oxidizing DTBC, whereas related complexes were inactive. rsc.org The mechanism is proposed to involve the coordination of the catechol to the metal center, followed by an intramolecular electron transfer from the catechol to the metal. In the presence of molecular oxygen, the reduced metal center can be re-oxidized, completing the catalytic cycle. rsc.org The distance between metal centers in dinuclear complexes is also a critical factor, with a metal-metal distance of 2.5–3.25 Å considered optimal for efficient catalysis, mimicking the 2.9 Å distance found in the native enzyme. rsc.org

The catalytic cycle often begins with the binding of the catechol substrate to the metal center. In the case of dicopper(II) model complexes, it has been proposed that the ortho-diphenol binds in a monodentate fashion to one copper ion, which facilitates the deprotonation of the catechol to form a bridging catecholate. acs.org This initial binding step is crucial for the subsequent oxidation.

The activation of molecular oxygen (O₂) is a critical step in many metal-catalyzed oxidation reactions involving catechols. The mechanism can be controversial, with debates centered on whether the substrate or oxygen binds to the metal center first. nih.gov

In studies with non-heme iron(III) complexes, a combination of kinetic and computational methods provided evidence for an 'oxygen activation' mechanism. nih.gov This pathway proposes that the catecholate substrate partially dissociates from the iron center, creating a vacant site for O₂ to bind. This binding results in the formation of an iron(III)-superoxide species and a semiquinone radical, with the iron center acting as an electron buffer. The subsequent rate-determining step is the attack of the coordinated superoxide (B77818) onto a carbon atom of the substrate. nih.gov The steric bulk of the catechol ligand can influence reactivity; for example, the bulky tert-butyl groups on this compound can hinder the molecular rotations necessary for oxygen to bind, leading to lower reactivity in some systems. nih.gov

Another detailed mechanism was proposed for the oxidation of 3,5-di-tert-butyl-catechol catalyzed by a ferroxime(II) complex. The process begins with the binding of dioxygen to the iron center to form a superoxo complex. This intermediate then abstracts a hydrogen atom from the catechol, yielding a semiquinone radical anion and a hydroperoxo-iron(III) species. This latter species is further reduced by another catechol molecule to generate a highly reactive ferryl species, which rapidly oxidizes a second catechol molecule.

Mechanistic Role in Polymerization Inhibition and Stabilization

Substituted catechols, particularly 4-tert-butylcatechol (B165716) (TBC), are widely used as stabilizers and polymerization inhibitors for reactive monomers like styrene (B11656) and butadiene. wikipedia.orgnih.gov The primary mechanism of inhibition involves the scavenging of free radicals, which are responsible for initiating and propagating the polymerization chain reaction. mdpi.com

Phenolic inhibitors like TBC function by donating a hydrogen atom from one of their hydroxyl groups to a reactive propagator radical (P•). This terminates the growing polymer chain and produces a phenoxyl radical. The resulting phenoxyl radical is significantly less reactive than the initial propagator radical due to resonance stabilization, and it is generally incapable of initiating new polymer chains. mdpi.com

In the presence of oxygen, the inhibition mechanism can become more complex and efficient. The phenoxyl radical can react with oxygen to form peroxy species, which can further participate in termination reactions. mdpi.com The effectiveness of catechol inhibitors can also be significantly enhanced when used in combination with other types of inhibitors, such as aromatic amines. For example, a mixture of tert-butyl catechol and phenothiazine (B1677639) can be much more effective than either compound used alone. longchangchemical.com

Leveraging Redox-Activity for Lewis Acidity Amplification

A novel strategy in catalysis involves using the redox non-innocence of catecholate ligands to modulate the Lewis acidity of a central atom. By oxidizing the ligand, the electron-withdrawing character of the ligand framework is increased, which in turn dramatically enhances the Lewis acidity of the metal or main-group element it is coordinated to. rsc.orgrsc.org

This concept was demonstrated with bis(3,6-di-tert-butyl-catecholato)silane. rsc.orgrsc.org This compound is a moderate Lewis acid in its ground state. However, upon one-electron oxidation, it is transformed into a radical cationic silylium (B1239981) ion. rsc.org This oxidation step effectively removes electron density from the catecholate ligands, making the silicon center far more electron-deficient and thus a "Lewis superacid". rsc.org This "switching on" of high Lewis acidity allows for catalytic applications that are inaccessible with the non-oxidized precursor. rsc.org

The amplified Lewis acidity of oxidized bis(3,6-di-tert-butyl-catecholato)silane has been harnessed to catalyze several challenging organic transformations. rsc.orgrsc.org The oxidized species serves as a highly effective catalyst for reactions that are known to be critically dependent on the strength of the Lewis acid promoter. rsc.org

Friedel-Crafts Dimerization: The oxidized silane (B1218182) complex efficiently catalyzes the dimerization of 1,1-diphenylethylene, a classic benchmark for strong Lewis acids. rsc.orgrsc.org

Hydrodeoxygenation: It is also active in the reductive hydrodeoxygenation of ketones, such as converting benzophenone (B1666685) to diphenylmethane. rsc.orgrsc.org

Carbonyl-Olefin Metathesis (COM): Perhaps most impressively, the system catalyzes the challenging intramolecular carbonyl-olefin metathesis of β-keto-esters, a reaction that typically requires very potent Lewis acids. rsc.orgrsc.org

This approach demonstrates a powerful method for generating highly reactive catalytic species on demand through a simple oxidation event, leveraging the inherent redox properties of the this compound ligand. rsc.orgrsc.org

Mechanisms of Organometallic Catalysis

The behavior of this compound as a ligand in organometallic catalysis is governed by its ability to participate in fundamental mechanistic steps, including ligand substitution, oxidative addition, and reductive elimination. medium.com Its bulky tert-butyl groups provide steric protection to the metal center, which can prevent oligomerization and stabilize monomeric species. rsc.org

The redox-active nature of the catechol ligand is its most significant feature. It can exist in three different oxidation states (catecholate dianion, semiquinone radical anion, and quinone), allowing it to act as an electron reservoir during a catalytic cycle. This is distinct from many "spectator" ligands that simply provide a stable coordination environment.

For example, in the context of photoredox catalysis, external catalysts can be used to change the oxidation state of a metal complex to access mechanistically elusive pathways. nih.gov However, with a redox-active ligand like this compound, such changes can be induced internally. The oxidation of the catecholate ligand to semiquinone effectively mimics an oxidative addition at the ligand rather than the metal, but with a similar electronic consequence for the metal center—making it more electrophilic and primed for subsequent steps like reductive elimination. rsc.org This built-in electronic flexibility makes this compound and its derivatives highly versatile ligands for designing sophisticated catalytic systems.

Table of Compounds

Advanced Reaction Chemistry of 3,6 Di Tert Butyl Catechol

Oxidative Transformations to o-Quinones and Derivatives

The oxidation of 3,6-di-tert-butyl-catechol to its corresponding o-quinone, 3,6-di-tert-butyl-o-benzoquinone (also known as 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione), is a fundamental transformation that underpins much of its advanced chemistry. This reaction can be accomplished using a variety of oxidizing agents and conditions. The presence of two bulky tert-butyl groups on the aromatic ring significantly enhances the kinetic stability of the resulting o-quinone, making it a valuable and isolable compound for further synthetic applications, unlike the highly reactive parent 1,2-benzoquinone (B1198763) which is prone to dimerization. nih.gov

The electrochemical oxidation of this compound and its derivatives has been studied in detail. In aprotic solvents like acetonitrile (B52724) or dichloromethane, the catechol undergoes an initial electrochemical oxidation process. nih.govmdpi.com This process typically involves an electron transfer followed by a rapid deprotonation, leading directly to the formation of the o-quinone. nih.govmdpi.com For instance, the irreversible oxidation peak for similar 3,5-di-tert-butylcatechol (B55391) occurs at 1.11 V in acetonitrile and 1.23 V in dichloromethane. mdpi.com

Chemical oxidation methods are also widely employed. Reagents such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an alkaline medium are effective for converting sterically hindered catechols into their o-benzoquinone forms. nih.govacs.org Other methods include the reaction of the catechol with molybdenum hexacarbonyl ([Mo(CO)₆]) in the presence of trace oxygen, which is presumed to initially form a putative [MoO(3,6-DBCat)₂] monomer that can be further processed. acs.org The reaction of amorphous tellurium with 3,6-di-tert-butyl-o-benzoquinone can also be used to synthesize catecholate complexes. researchgate.net

Once formed, the 3,6-di-tert-butyl-o-benzoquinone serves as a key starting material for a wide array of derivatives. researchgate.net For example, it is the precursor for synthesizing various alkoxy-substituted o-quinones through nucleophilic addition of alcohols. researchgate.net It can also react with diols to form new bis-1,2-benzoquinones, where the structure of the product depends on the length of the diol chain. researchgate.net

| Oxidation Product | Starting Material | Oxidizing Agent/Method | Key Features |

| 3,6-Di-tert-butyl-o-benzoquinone | This compound | Electrochemical Oxidation | Involves electron transfer followed by deprotonation. mdpi.com |

| 3,6-Di-tert-butyl-o-benzoquinone | This compound | K₃[Fe(CN)₆] in alkaline medium | Common chemical method for synthesis. nih.govacs.org |

| Molybdenum Catecholate Complex | This compound | [Mo(CO)₆] and trace O₂ | Forms a putative monomeric complex. acs.org |

| Tellurium Catecholate Complex | 3,6-Di-tert-butyl-o-benzoquinone | Amorphous Tellurium | Direct reaction with the o-quinone. researchgate.net |

Nucleophilic Addition Reactions to o-Quinones

The 3,6-di-tert-butyl-o-benzoquinone produced from the oxidation of its catechol precursor is an electrophilic species that readily undergoes nucleophilic addition reactions. These reactions are a primary method for the chemical modification of the quinone ring and the synthesis of a variety of substituted catechol and quinone derivatives. researchgate.net The reactions often proceed via a 1,4-addition mechanism (Michael addition). researchgate.net

A range of nucleophiles can be added to 3,6-di-tert-butyl-o-benzoquinone, including alcohols, amines, and thiols.

Alcohols: The reaction with alcohols, often in the presence of a base and an oxidizing agent, is a straightforward method for producing alkoxy-substituted o-quinones. researchgate.net For example, the alkoxylation with various diols like propane-1,3-diol and butane-1,4-diol has been studied, leading to new 4-alkoxy-3,6-di-tert-butyl-1,2-benzoquinones. researchgate.net

Amines: Primary amines react with 3,6-di-tert-butyl-o-benzoquinone to yield substituted derivatives. researchgate.net

Thiols: The addition of thiols (R-SH) to 3,5-di-tert-butyl-1,2-benzoquinone (a close isomer) has been shown to be a favorable reaction, forming thio-alkyl-catechols. rsc.org The reaction rate is influenced by the acidity of the thiol. rsc.org

Other Nucleophiles: 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (OH-TEMPO) has been added to 3,6-di-tert-butyl-o-benzoquinone to create a new sterically hindered o-benzoquinone containing a nitroxide radical moiety. osti.govogarev-online.ru

The regioselectivity of these additions is influenced by the steric and electronic effects of the tert-butyl groups. Unlike its 3,5-di-tert-butyl isomer, 3,6-di-tert-butyl-o-benzoquinone has been noted for its higher activity and lack of involvement in Michael addition side reactions during certain oxidative coupling reactions. researchgate.net

| Nucleophile | Product Type | Example | Reference |

| Alcohols (Diols) | Alkoxy-substituted o-quinones | Reaction with propane-1,3-diol | researchgate.net |

| Amines | Amino-substituted derivatives | Reaction with primary amines | researchgate.net |

| Thiols | Thio-alkyl-catechols | Reaction with mercaptopropionic acid | rsc.org |

| Hydroxyl-TEMPO | Nitroxide-functionalized o-quinone | Addition of OH-TEMPO | osti.govogarev-online.ru |

Photochemical Reactions and Photostability

The photochemical behavior of this compound and its derivatives is of interest, particularly in the context of generating reactive intermediates and understanding their stability upon exposure to light. The photoionization of the catechol is a key reaction, yielding a semiquinone radical. cdnsciencepub.comcdnsciencepub.com

Studies on the closely related 3,5-di-tert-butylcatechol show that photoionization is a monophotonic process that produces the neutral semiquinone radical and a solvated electron. cdnsciencepub.com The excited triplet state of the corresponding quinone, which possesses an n,π* configuration, is capable of abstracting a hydrogen atom from suitable donors, another pathway to forming the semiquinone radical. cdnsciencepub.com

The stability of these compounds under illumination is a relevant factor. While some catechols can be photochemically transformed, the bulky tert-butyl groups generally confer a degree of stability. For instance, derivatives of 3,6-di-tert-butyl-9H-carbazole have been synthesized and show fluorescent emission in the 400-600 nm range with high quantum yields, indicating a degree of photostability and defined photochemical properties. researchgate.net Conversely, p-tert-butylcatechol, a related compound, was reported to decompose within 24 hours in certain in vitro studies, highlighting that stability can be context-dependent. nih.gov

Reactions with Reactive Oxygen Species (e.g., Superoxide (B77818) Radical)

The interaction of this compound and its corresponding quinone with reactive oxygen species (ROS), such as the superoxide radical anion (O₂⁻), is critical to understanding its antioxidant or pro-oxidant capabilities. The reaction between catechols and superoxide can proceed through several proposed mechanisms, including hydrogen atom transfer (HT), proton transfer (PT), or a concerted proton-electron transfer. researchgate.net

Research on the related 3,5-di-tert-butyl-1,2-benzoquinone has provided significant insights. This quinone reacts rapidly with the superoxide radical, with a rate constant (k) of 1.2 x 10⁹ M⁻¹s⁻¹. cdnsciencepub.com This reaction is significantly faster than the reduction of superoxide by catechols or phenols (typically ~10⁵ M⁻¹s⁻¹). cdnsciencepub.com The reaction effectively "bleaches" the yellow quinone, leading to the formation of a metastable furanone, which can then hydrolyze to muconic acid. cdnsciencepub.comcdnsciencepub.com This process is essentially a one-electron transfer where the quinone oxidizes the superoxide radical. cdnsciencepub.com

| Reactant | Reactive Oxygen Species | Key Finding | Rate Constant (k) |

| 3,5-Di-tert-butyl-1,2-benzoquinone | Superoxide Radical (O₂⁻) | Rapid reaction leading to bleaching of the quinone. cdnsciencepub.com | 1.2 x 10⁹ M⁻¹s⁻¹ cdnsciencepub.com |

| 3,5-Di-tert-butylcatechol | Superoxide Radical (O₂⁻) | Oxidation of catechol to a semiquinone radical. cdnsciencepub.comresearchgate.net | ~10⁵ M⁻¹s⁻¹ cdnsciencepub.com |

Formation and Reactivity of Transient Intermediate Species (e.g., Carbocations, Semiquinones)

During the redox reactions of this compound, several transient species can be formed, with the most prominent being the 3,6-di-tert-butyl-o-semiquinone radical anion (SQ•⁻). This radical intermediate is central to the compound's chemistry and can be generated through multiple pathways:

One-electron oxidation of the catechol: This can be achieved through photoionization or by using chemical oxidants. cdnsciencepub.comrsc.org

One-electron reduction of the o-quinone: This is a common method, using reductants like the formate (B1220265) radical in pulse radiolysis experiments or alkali metals. osti.govcdnsciencepub.comrsc.org

Once formed, the semiquinone radical is a paramagnetic species that can be readily studied by Electron Paramagnetic Resonance (EPR) spectroscopy. osti.govacs.org The EPR spectra of complexes involving the 3,6-di-tert-butyl-o-semiquinone radical anion show hyperfine splittings from the two equivalent protons at the 4 and 5 positions of the aromatic ring. acs.org

The semiquinone radical can participate in further reactions. It can be reduced by another electron to form the catecholate dianion or oxidized back to the o-quinone. It is a key ligand in coordination chemistry, forming stable complexes with a variety of metals, including indium, zinc, copper, and silver. rsc.orgacs.orgscilit.com For instance, the reaction of 3,6-di-tert-butyl-o-benzoquinone with metallic indium produces the tris-o-semiquinolate complex, (3,6-SQ)₃In. rsc.org The magnetic properties of these complexes are of significant interest, with studies revealing antiferromagnetic exchange interactions between the paramagnetic ligands in the indium complex. rsc.org

The stability and reactivity of these semiquinone radicals are influenced by the steric hindrance of the tert-butyl groups, which provides kinetic stability to the radical form. nih.gov

Influence of Steric Hindrance on Chemical Reactivity

The two tert-butyl groups at the 3 and 6 positions of the catechol ring exert a profound influence on the molecule's chemical reactivity. This steric hindrance is a defining characteristic that differentiates its chemistry from less substituted catechols. mdpi.com

The primary effects of this steric bulk include:

Enhanced Stability: The tert-butyl groups provide significant steric protection to the catechol and its oxidized forms (semiquinone and quinone). nih.govmdpi.com This protection inhibits intermolecular reactions like dimerization, which is a major decomposition pathway for unsubstituted o-benzoquinone. This enhanced kinetic stability allows for the isolation and handling of 3,6-di-tert-butyl-o-benzoquinone as a stable compound. nih.gov

Modulation of Reactivity: While providing stability, the steric bulk also modulates reactivity by controlling access to the reactive centers of the molecule. It can slow down or inhibit reactions that require close approach of a reagent to the ring or the oxygen atoms. mdpi.com

Influence on Coordination Chemistry: In the formation of metal complexes, the steric hindrance of the tert-butyl groups influences the coordination geometry and the stability of the resulting complexes. This steric demand can favor specific geometries and prevent the formation of higher-coordinate species.

Directing Reaction Outcomes: The steric hindrance can influence the regioselectivity of reactions. For example, in nucleophilic additions to the corresponding o-quinone, the bulky groups can direct the incoming nucleophile to less hindered positions on the ring. Furthermore, 3,6-di-tert-butyl-o-benzoquinone is noted to be more active than its 3,5-di-tert-butyl isomer in some oxidative coupling reactions, suggesting the positioning of the bulky groups is critical. researchgate.net

Theoretical and Computational Investigations of 3,6 Di Tert Butyl Catechol Systems

Density Functional Theory (DFT) Studies of Electronic Structures and Reactivity

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic structures of the 3,6-di-tert-butyl-orthoquinone (3,6-DTBQ) redox series, which includes 3,6-di-tert-butyl-catechol (3,6-DTBCat). acs.orgacs.org DFT calculations, particularly using functionals like B3LYP and BLYP with basis sets such as 6-31G*, have been employed to optimize the geometries of the quinone, semiquinone, and catechol forms. acs.orgacs.org

These studies reveal significant changes in bond lengths and ring aromaticity upon reduction. Neutral 3,6-DTBQ possesses a nonaromatic six-membered carbon ring with two equivalent C-O double bonds. acs.orgacs.org Upon one- and two-electron reduction to form the semiquinone (3,6-DTBSQ) and catechol (3,6-DTBCat) respectively, the single bonds within the ligand shorten while the double bonds elongate. acs.orgacs.org In the catechol form, the carbon ring gains a nearly aromatic character, although this is perturbed by a long C1-C2 bond. acs.orgacs.org DFT calculations confirm that 3,6-DTBCat has a closed-shell configuration and a singlet ground state. acs.orgacs.org

DFT has also been instrumental in understanding the electronic structure of metal complexes involving 3,6-di-tert-butyl-catecholate. For instance, in ferric catecholate complexes, DFT calculations have been used to analyze spin transitions and have shown good agreement with experimental data, indicating a high probability of thermally initiated spin-crossover (SCO). bohrium.com Similarly, in chromium complexes with tris(3,6-di-tert-butyl-dioxolene) ligands, broken symmetry DFT calculations have corroborated experimental findings that redox processes are ligand-based, with the chromium ion maintaining a +III oxidation state. nih.gov

The reactivity of these systems is also a key area of investigation. DFT calculations have been applied to study the oxidation of this compound and the subsequent reactions of the resulting quinone, providing insights into mechanisms relevant to their biological and catalytic activities. tandfonline.comfrontiersin.org

Molecular Orbital and Charge Distribution Analyses

Molecular orbital (MO) and charge distribution analyses provide a deeper understanding of the electronic changes occurring within the this compound system during redox processes. DFT calculations have been used to describe the composition of frontier molecular orbitals (FMOs), revealing subtle differences in charge distributions and MO energies across the orthoquinone/semiquinone/catechol redox series. acs.orgacs.org

Upon reduction of 3,6-DTBQ, the LUMO of the quinone becomes occupied. This leads to predictable geometric changes, such as the elongation of the C-O bonds. The addition of a second electron to form the catechol (3,6-DTBCat) with a -2 charge results in a further increase in the C1-O1 and C2-O2 bond lengths, indicating they are clearly single bonds.

Charge distribution analysis at the U-B3LYP/6-311G** level for the semiquinone isomers shows that there are smaller negative charge densities at the carbon atoms bonded to the tert-butyl groups compared to other carbons in the six-membered ring. acs.orgacs.org The spin densities of the semiquinone isomers are primarily localized on the oxygen atoms, with varying delocalization patterns throughout the ring. acs.orgacs.org

In metal complexes, the charge distribution is a critical factor. For instance, in cobalt complexes with 3,6-di-tert-butyl-1,2-benzoquinone (dbbq) and 2,2'-bipyrimidine (B1330215) (bpym), the charge distribution can be temperature-dependent, leading to valence tautomerism. oup.com The slight conformational flexibility of the bpym ligand appears to influence the charge distribution in these complexes. oup.com

Spin State Analysis and Magnetic Coupling Interactions

Theoretical investigations have been crucial in understanding the spin states and magnetic properties of systems containing this compound and its oxidized forms, particularly in metal complexes.

DFT calculations have confirmed that while 3,6-DTBQ and 3,6-DTBCat have closed-shell singlet ground states, the semiquinone radical (3,6-DTBSQ) has an open-shell doublet ground state. acs.orgacs.org

In the context of metal complexes, spin state analysis is particularly important. For a family of ionic ferric catecholate complexes with a 3,6-di-tert-butyl-catecholate ligand, DFT calculations were performed and showed good agreement with experimental data, indicating a high probability of thermally initiated spin-crossover (SCO). bohrium.com These complexes exhibit magnetic bistability, with the completeness of the SCO transition depending on the counter-anion. bohrium.com

Magnetic coupling interactions are also a key area of study. In dinuclear cobalt complexes, the magnetic behavior can be complex and temperature-dependent. oup.com For example, the complex [{Co(dbsq)2}2(μ-bpym)] is locked in a specific charge distribution and exhibits a high-spin value that remains nearly constant over a wide temperature range. oup.com In contrast, the mononuclear analogue shows a temperature-dependent equilibrium between Co(III) and Co(II) redox isomers. oup.com

Simulation of Spectroscopic Properties (e.g., NMR, EPR, UV-Vis)

Computational simulations of spectroscopic properties are invaluable for interpreting experimental data and validating theoretical models of this compound systems.

NMR Spectroscopy: DFT calculations have been used to compute 29Si NMR resonances for bis(alkyl-catecholato)silanes, including bis(3,6-di-tert-butyl-catecholato)silane, showing good correlation with experimental values. rsc.org

EPR Spectroscopy: EPR spectroscopy is a powerful technique for studying radical species like the semiquinone. Simulations of EPR spectra have been used to analyze the radical cation of bis(3,6-di-tert-butyl-catecholato)silane, revealing a resonance with a triplet hyperfine coupling constant from two equivalent hydrogens. rsc.orgresearchgate.net In studies of dinuclear digermanium complexes, EPR spectra simulations have helped to characterize the triplet state of the molecule. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are often employed to understand the electronic transitions observed in UV-Vis spectra. For cobalt complexes, TD-DFT has been used to assign the observed spectral bands primarily to intra-ligand charge transfer (ILCT) transitions. tandfonline.com In studies of platinum complexes with a ferrocene-appended diimine ligand and a 3,6-di-tert-butylcatecholato ligand, UV/Vis spectroscopy, in conjunction with other techniques, was used to probe the chloride-dependent redox chemistry. acs.org

Computational Modeling of Reaction Mechanisms

Computational modeling plays a crucial role in elucidating the mechanisms of reactions involving this compound. These models provide insights into reaction pathways, transition states, and the factors that control reactivity.

DFT calculations have been employed to study the mechanism of catechol/o-benzoquinone exchange at a gold(III) center. researchgate.net These calculations revealed a novel pathway involving two consecutive single electron transfer events between the catecholate and o-benzoquinone moieties, with the gold center maintaining its +III oxidation state. researchgate.net

In the context of catalytic oxidation, computational studies help to understand how catalysts function. For example, in the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391) catalyzed by dicopper(II) complexes, different reaction mechanisms were proposed based on kinetic and spectroscopic data, with the differences attributed to steric hindrance around the copper centers. researchgate.net Similarly, studies on iron complexes that mimic catechol dioxygenases have used computational methods to investigate the influence of electronic effects and ligand structure on the conversion mechanism. nih.gov These studies have explored dependencies between the iron oxidation state and the proposed mechanism, and how reaction conditions can control the reaction pathway. nih.gov

Theoretical Assessment of Lewis Acidity and Catalytic Performance

Theoretical methods are increasingly used to assess the Lewis acidity and predict the catalytic performance of compounds derived from this compound.

Recent work has focused on bis(catecholato)silanes as Lewis acids. The use of the bulky this compound ligand has been shown to prevent oligomerization, allowing for the study of monomeric species. rsc.org Computational studies have been used to assess the increased Lewis acidity of bis(3,6-di-tert-butyl-catecholato)silane upon oxidation to its radical cation. rsc.orgresearchgate.netresearchgate.netrsc.org This oxidized species is predicted to be a Lewis superacid and has shown strong catalytic activity in various reactions. researchgate.netrsc.org This demonstrates a strategy for amplifying Lewis acidity through oxidation, leveraging the inherent redox activity of the catecholate ligands. rsc.orgresearchgate.netrsc.org

The catalytic performance of metal complexes involving this compound is also a subject of theoretical investigation. For instance, in the oxidation of catechols by cobalt complexes, the catalytic efficacy is evaluated, and kinetic studies are performed to understand the reaction rates. tandfonline.com Similarly, for manganese complexes, the catalytic activity in the oxidation of 3,5-di-tert-butylcatechol has been studied, and turnover numbers have been determined. nih.gov Theoretical models can help to rationalize these experimental findings and guide the design of more efficient catalysts.

Interactive Data Tables

Table 1: Computed Spectroscopic Data for this compound Systems

| Compound/System | Method | Computed Property | Value | Reference |

|---|---|---|---|---|

| bis(3,6-di-tert-butyl-catecholato)silane | DFT | 29Si NMR resonance | -44.48 ppm | rsc.org |

| Radical cation of bis(3,6-di-tert-butyl-catecholato)silane | EPR Simulation | giso | 2.00269 | rsc.orgresearchgate.net |

| Radical cation of bis(3,6-di-tert-butyl-catecholato)silane | EPR Simulation | AisoH (triplet hyperfine coupling) | 716 µT | rsc.orgresearchgate.net |

| Dinuclear digermanium complex (triplet state) | EPR Simulation | g | 2.0055 | researchgate.net |

Table 2: Key Computational Findings for the 3,6-DTBQ Redox Series

| Species | Method | Key Finding | Reference |

|---|---|---|---|

| 3,6-DTBQ | B3LYP/6-31G* | Nonaromatic ring, two C=O double bonds | acs.orgacs.org |

| 3,6-DTBSQ | B3LYP/6-31G* | Open-shell, doublet ground state | acs.orgacs.org |

| 3,6-DTBCat | B3LYP/6-31G* | Nearly aromatic ring, closed-shell singlet ground state | acs.orgacs.org |

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 3,6-di-tert-butylbenzene-1,2-diol |

| 3,6-DTBCat | 3,6-di-tert-butyl-catecholate |

| 3,6-DTBQ | 3,6-di-tert-butyl-orthoquinone |

| 3,6-DTBSQ | 3,6-di-tert-butyl-semiquinone |

| dbbq | 3,6-di-tert-butyl-1,2-benzoquinone |

| bpym | 2,2'-bipyrimidine |

| TPA | Tris(2-pyridylmethyl)amine |

| 3,5-DTBC | 3,5-di-tert-butylcatechol |

| 3,5-DTBQ | 3,5-di-tert-butylquinone |

| H2cat3,6-tBu | This compound |

| Si(cat3,6-tBu)2 | bis(3,6-di-tert-butyl-catecholato)silane |

| [N(p-C6H4Br)3][B(C6F5)4] | Tris(4-bromophenyl)aminium tetrakis(pentafluorophenyl)borate |

| tmeda | N,N'-tetramethylethylenediamine |

Synthetic Methodologies for 3,6 Di Tert Butyl Catechol and Its Functionalized Analogues

Strategies for Alkylation and Directed Functionalization

The introduction of alkyl groups onto a catechol framework is a fundamental transformation for creating sterically hindered ligands. A common and traditional method for this purpose is the Friedel-Crafts alkylation of catechol. nih.gov This electrophilic aromatic substitution reaction can be used to prepare a series of mono-, di-, and tetra-alkylated catechols. nih.gov However, achieving precise regioselectivity with classical methods can be challenging. researchgate.net

To overcome these limitations, modern synthetic chemistry has shifted towards directed C-H functionalization strategies. These methods offer superior control over the position of substitution. researchgate.netscispace.com One such advanced technique is the palladium-catalyzed, silanol-directed C-H oxygenation of phenols, which can be adapted for the synthesis of catechols. acs.org This approach involves using a directing group to guide the catalyst to a specific C-H bond, enabling highly site-selective reactions. acs.org The use of directing groups is a powerful strategy for the controlled synthesis of complex aromatic compounds. rsc.org

| Table 1: Comparison of Alkylation and Functionalization Strategies | | :--- | :--- | :--- | | Strategy | Typical Reagents/Catalysts | Key Research Findings | | Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃), Alkyl Halide/Alkene | Effective for producing various alkylated catechols, but may lack regioselectivity. nih.govresearchgate.net | | Directed C-H Functionalization | Transition Metal Catalysts (e.g., Pd, Rh), Directing Groups (e.g., silanol) | Enables high chemo- and regioselectivity, allowing for the precise construction of substituted catechols. acs.orgrsc.org |

Synthesis via Precursor Compounds (e.g., 3,6-Di-tert-butyl-1,2-benzoquinone)

An alternative and widely used route to 3,6-di-tert-butyl-catechol involves the reduction of its oxidized precursor, 3,6-di-tert-butyl-1,2-benzoquinone. This quinone is a stable, crystalline solid that serves as a convenient starting material. sigmaaldrich.com The conversion from the quinone to the catechol is a two-electron reduction process.

Several reducing agents can accomplish this transformation. For instance, 3,5-di-tert-butyl-1,2-benzoquinone undergoes rapid and complete reduction to the corresponding catechol upon reaction with ascorbate (B8700270) in methanol. cdnsciencepub.com Another effective method involves the reduction of a bis-o-quinone precursor using hydrazine (B178648) hydrate (B1144303) to yield the corresponding bis-catechol in high yield. researchgate.net The reversible redox relationship between catechols and their corresponding o-quinones is a central feature of their chemistry, with the oxidation of catechols readily forming the quinones. nih.gov For example, novel imine-substituted catechols can be oxidized to their o-benzoquinone forms using potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an alkaline medium. nih.gov

Chemo- and Regioselective Synthetic Approaches

Chemo- and regioselectivity are critical for the synthesis of specifically substituted catechols, preventing the formation of isomeric mixtures and undesired byproducts. bohrium.com Achieving such selectivity is particularly important when constructing polyfunctional molecules where multiple reactive sites exist.

Palladium-catalyzed reactions have been shown to be effective for the regioselective synthesis of substituted catechols. researchgate.net The choice of catalyst and directing group can steer the reaction towards a single, desired isomer. Enzymatic and chemoenzymatic methods also offer a high degree of regioselectivity. For example, studies comparing different catalytic systems have highlighted the ability to achieve regioselective oxidation, demonstrating a sophisticated level of control over the reaction outcome. manchester.ac.uk The development of these selective methods is crucial for synthesizing complex natural products and their analogues, where precise control of functional group placement is paramount. acs.org

Development of Polyfunctional and Sterically Hindered Derivatives

The core this compound structure serves as a scaffold for building more complex, polyfunctional molecules with tailored properties. Research has focused on introducing additional functional groups at various positions on the catechol ring.

One notable example is the synthesis of polyfunctional, sterically hindered catechols that incorporate an additional phenolic group. nih.gov Specific derivatives, such as (6-(CH₂-S-tBu₂Phenol)-3,5-DBCat)H₂ and (6-(S-tBu₂Phenol)-3,5-DBCat)H₂, have been prepared by reacting 3,5-di-tert-butyl-o-benzoquinone (B121359) or its derivatives with functionalized mercaptophenols. nih.gov These complex molecules combine the redox-active catechol unit with other functional moieties through a sulfur-containing bridge. nih.gov

Other synthetic efforts have produced a variety of functionalized analogues:

Imine-Based Catechols : Novel sterically hindered catechols with iminoalkyl or iminoaryl groups in the third position have been synthesized by reacting 4,6-di-tert-butyl-1,2-dihydroxybenzaldehyde with various primary amines. nih.gov

Azo-Substituted Catechols : A 4-phenyldiazenyl-substituted 3,6-di-tert-butylcatechol has been synthesized, introducing an azo group onto the catechol ring. crossref.org

Metal Catecholate Complexes : Synthetic approaches have been developed to create titanium(IV) complexes of 3,6-di-tert-butylcatecholate, demonstrating the ligand's utility in coordination chemistry. researchgate.net

| Table 2: Examples of Synthesized Polyfunctional Derivatives | | :--- | :--- | :--- | | Derivative Type | Synthetic Precursors | Key Structural Feature | | Sulfur-Bridged Phenolic Catechols | 3,5-di-tert-butyl-o-benzoquinone, Mercaptophenols | An additional phenolic group connected to the catechol ring via a sulfur atom or a CH₂-S linker. nih.gov | | Imine-Based Catechols | 4,6-di-tert-butyl-1,2-dihydroxybenzaldehyde, Primary Amines | An imine (RN=CH-) group at the 3-position of the catechol ring. nih.gov | | Azo-Substituted Catechol | Not specified in abstract | A phenyldiazenyl (azo) group at the 4-position of the catechol ring. crossref.org | | Titanium(IV) Catecholates | 3,6-di-tert-butylcatechol, Titanium Tetrabutoxide or Titanium(IV) Chloride | A titanium center coordinated to one or two deprotonated catechol ligands. researchgate.net |

Mechanistic Aspects of 3,6 Di Tert Butyl Catechol in Biological Contexts

Mechanisms of Antioxidant Activity (e.g., Free Radical Scavenging Pathways)

3,6-Di-tert-butyl-catechol (3,6-DTBC) exhibits its antioxidant properties primarily through its ability to scavenge free radicals. ontosight.ai This activity is attributed to the presence of hydroxyl groups on the catechol ring, which can donate hydrogen atoms to neutralize radical species. The introduction of tert-butyl groups into the catechol structure increases lipophilicity, which in turn enhances antioxidant activity due to the greater stability of the resulting aroxyl radical. tandfonline.com

The antioxidant mechanism involves a redox cycle where 3,6-DTBC is oxidized to its corresponding semiquinone and then to 3,6-di-tert-butyl-o-benzoquinone. This process is crucial for its radical-scavenging capabilities. Sterically hindered o-benzoquinones formed during this cycle have demonstrated the ability to neutralize the superoxide (B77818) radical anion (O₂•−) and form stable o-semiquinone anion radicals, thereby inhibiting processes like lipid peroxidation. nih.gov Furthermore, the reaction of 3,6-di-tert-butyl-o-benzoquinone with a hydroperoxyl radical can lead to the formation of a 2-hydroxyphenoxyl radical and oxygen through hydrogen atom abstraction. nih.gov

The antioxidant activity of 3,6-DTBC and its derivatives can be influenced by structural modifications. For instance, the introduction of a methylene-thioether linker can increase antiradical activity compared to the parent 3,6-DTBC. nih.gov

Anti-inflammatory Pathways and Molecular Interactions

The anti-inflammatory effects of catechol derivatives are linked to their chemical structure and antioxidant capabilities. researchgate.net While much of the specific research on anti-inflammatory mechanisms focuses on the isomer 4-tert-butylcatechol (B165716) (4-TBC), the general principles can be extrapolated to understand the potential pathways for 3,6-DTBC. Catechols can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. researchgate.net This inhibition occurs at both the mRNA and protein levels for inducible nitric oxide synthase (iNOS) and TNF-α. researchgate.net

The molecular interactions underlying these effects involve the inhibition of key signaling pathways. Catechols have been shown to prevent the nuclear translocation of the p65 subunit of nuclear factor-kappaB (NF-κB), a critical transcription factor for inflammatory responses. researchgate.net They also inhibit the degradation of IκB, an inhibitor of NF-κB, and the phosphorylation of p38 mitogen-activated protein kinase (MAPK). researchgate.net By suppressing these pathways, catechols can attenuate the inflammatory activation of microglia, which is implicated in neurodegenerative diseases. researchgate.netnih.gov It is important to note that these anti-inflammatory actions are a result of inhibiting the inflammatory response of microglia, rather than a direct protective effect against oxidative species like hydrogen peroxide on neuronal cells. researchgate.net

Role of Metal-Catechol Interactions in Biological Activity

The interaction between this compound and metal ions plays a pivotal role in its biological activity, often leading to a switch from antioxidant to pro-oxidant behavior. frontiersin.org Deprotonated catechol moieties can efficiently bind to transition metal ions such as Cu(II), Fe(III), and V(V/IV). frontiersin.org These interactions are central to the anti-proliferative activity observed in cancer cells. The activity is often attributed to radical chain reactions catalyzed by trace essential metal ions like Fe(III/II) and Cu(II/I). frontiersin.org The formation of semiquinone radicals can trigger these metal-catalyzed reactions, leading to the generation of reactive oxygen species (ROS), which is a likely mechanism for the anti-proliferative effects of 3,6-DTBC. frontiersin.org

| Metal Ion | Interaction/Complex Type | Observed Biological Effect | Proposed Mechanism |

|---|---|---|---|

| Fe(III)/Cu(II) | Trace metal catalysis | Pro-oxidant and high anti-proliferative activity | Catalyzes radical chain reactions and ROS formation. frontiersin.org |

| V(V) | [VVO(HSHED)(dtb)] complex | Anti-proliferative activity | Decomposes to release free 3,6-DTBC. frontiersin.org |

| V(V) | (NH4)[V(dtbc)3] complex | Anti-proliferative and cytotoxic activity | Forms V(V)-oxido-catecholato intermediates. researchgate.net |

| Mn(II) | [Mn(II)(TPA)(DTBSQ)]+ complex | Catalytic oxidation of catechol | Forms a bis(μ-oxo)dimanganese(III,III) complex upon reaction with O₂. nih.gov |

Anti-Proliferative Action Pathways in Cellular Systems

This compound and its oxidized form, 3,6-di-tert-butyl-o-quinone, have demonstrated significant anti-proliferative activity in various human cancer cell lines, including glioblastoma (T98G) and lung carcinoma (A549). frontiersin.org The high activity is observed with IC₅₀ values typically below 10 μM in 72-hour assays. frontiersin.org The primary mechanism behind this anti-proliferative action is believed to be the induction of radical chain reactions, which are likely catalyzed by trace amounts of essential metal ions such as iron and copper. frontiersin.org

These reactions lead to the formation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways. frontiersin.org The presence of biological thiols, such as glutathione (B108866) (GSH), can modulate this activity. While pre-incubation of 3,6-DTBC in cell culture medium can decrease its activity, the addition of GSH at intracellular concentrations can prevent this deactivation, suggesting the formation of a catechol-thiol adduct that participates in oxygen-dependent radical chain reactions within the GSH-rich cancer cells. frontiersin.org

The anti-proliferative efficacy is also dependent on oxygen levels. For instance, the activity of a vanadium complex containing a 3,6-DTBC derivative was reduced by approximately 50% under hypoxic (1% O₂) conditions compared to normoxic (20% O₂) conditions in triple-negative breast cancer cells. frontiersin.org This highlights the oxygen-dependent nature of the cytotoxic pathways.

| Compound/Complex | Cell Line | IC₅₀ (72h assay) | Conditions |

|---|---|---|---|

| This compound | T98G (glioblastoma), A549 (lung carcinoma) | < 10 μM | Normoxic |

| [VVO(HSHED)(dtb)] | MDA-MB-231 (breast cancer) | ~5.0 μM | Normoxic |

| [VVO(HSHED)(dtb)] | MDA-MB-231 (breast cancer) | Activity reduced by ~50% | Hypoxic (1% O₂) |

| (NH4)[V(dtbc)3] | PANC-1 (pancreatic cancer) | 3.5-18 μM | Normoxic |

Interactions with Endogenous Biomolecules (e.g., Thiols, Superoxide Radical)

The biological effects of this compound are significantly influenced by its interactions with endogenous biomolecules, particularly thiols and reactive oxygen species like the superoxide radical. Biological thiols, most notably glutathione (GSH), play a major role in the activity of catechols. frontiersin.org The oxidized form of 3,6-DTBC, 3,6-di-tert-butyl-o-quinone, can rapidly react with GSH in an oxidative coupling, forming catechol-thiol adducts. frontiersin.org This interaction is crucial, as the resulting adduct is believed to be responsible for the high toxicity of 3,6-DTBC in cancer cells, which typically have high concentrations of GSH. frontiersin.org

In addition to thiols, 3,6-DTBC and its derivatives interact with the superoxide radical (O₂•−). The sterically hindered o-benzoquinones formed from the oxidation of catechols can effectively neutralize O₂•−, leading to the formation of stable o-semiquinone anion radicals. nih.gov This interaction is a key component of their antioxidant and cytoprotective properties, as it helps to mitigate oxidative stress. nih.gov

Chemical Mimicry of Dioxygenase Enzyme Function

This compound is frequently used as a substrate in studies of synthetic complexes designed to mimic the function of catechol dioxygenase enzymes. acs.orgnih.gov These enzymes are crucial in the biodegradation of aromatic compounds and are classified as either intradiol or extradiol cleaving, depending on the site of aromatic ring cleavage. nih.gov

Iron(III) complexes have been successfully designed to functionally emulate intradiol catechol dioxygenase. acs.org These mimics can utilize molecular oxygen to cleave the C-C bond between the two hydroxyl groups of this compound, yielding intradiol cleavage products. acs.orgnih.gov The reaction mechanism is thought to proceed through an iron(III) peroxo intermediate that undergoes a rearrangement to yield the final products, analogous to the native enzyme. acs.org The efficiency and selectivity of these mimics are influenced by the ligand environment around the iron center. nih.gov

Similarly, manganese complexes have been shown to catalyze the aerobic oxidation of this compound. A catalytic cycle involving a manganese(II)-semiquinonate adduct and a bis(μ-oxo)dimanganese(III,III) complex can efficiently oxidize the catechol to its corresponding quinone, with dioxygen being reduced to water. nih.gov

| Metal Complex Type | Enzyme Mimicked | Cleavage Type | Key Mechanistic Feature |

|---|---|---|---|

| High-spin Iron(III) complexes with [N₂O] ligand | Intradiol Catechol Dioxygenase | Intradiol | Proceeds via an iron(III) peroxo intermediate. acs.org |

| Manganese(II) TPA complex | Catechol Oxidase | Oxidation to quinone | Catalytic cycle involving Mn(II) and Mn(III,III) species. nih.gov |

Emerging Applications and Future Research Directions

Integration into Redox-Active Ligands for Advanced Materials Science

The ability of 3,6-di-tert-butyl-catechol to exist in multiple stable oxidation states—catecholate, semiquinone radical, and quinone—makes it a prime candidate for the development of "non-innocent" or redox-active ligands. acs.orgacs.orgnih.gov These ligands can actively participate in the redox processes of metal complexes, leading to novel electronic and magnetic properties in the resulting materials. rsc.orgacs.org

Research Findings:

Main Group Metal Complexes: The use of 3,6-di-tert-butyl-catecholate as a ligand has led to the development of redox-active main group metal compounds. rsc.org For instance, tin(IV) complexes with 3,6-di-tert-butyl-catecholate ligands have been synthesized and shown to undergo oxidation at the tin center or the catecholate ligand depending on the reacting species. rsc.orgresearchgate.net Antimony(V) catecholate complexes have demonstrated the ability to reversibly bind dioxygen, a property influenced by the electronic character of the catechol ligand. rsc.orgnih.gov

Transition Metal Complexes: A variety of transition metal complexes incorporating 3,6-di-tert-butyl-catecholate have been synthesized, including those with titanium(IV), molybdenum(VI), and iron(III). researchgate.netacs.org These complexes exhibit interesting structural and electronic properties. For example, titanium(IV) bis-catecholate complexes have been prepared with the aid of neutral bidentate donor ligands. researchgate.net Molybdenum(VI) oxo complexes with this compound have been shown to form self-assembled chiral structures. acs.org

Lewis Acidity Amplification: A groundbreaking study has demonstrated that the oxidation of bis(3,6-di-tert-butyl-catecholato)silane leads to a dramatic increase in its Lewis acidity. researchgate.netrsc.org This "Lewis superacidic" radicalic silylium (B1239981) ion exhibits strong catalytic activity in various organic transformations, showcasing a novel strategy for enhancing Lewis acidity on demand. rsc.org This approach leverages the inherent redox non-innocence of the catecholate ligand, eliminating the need for additional redox-active substituents. rsc.org

Interactive Table: Examples of Metal Complexes with 3,6-Di-tert-butyl-catecholate Ligands

| Metal Center | Complex Type | Key Finding | Reference |

| Tin(IV) | Bis-catecholate | Oxidation can occur at the metal or ligand. | rsc.orgresearchgate.net |

| Antimony(V) | Catecholate | Reversible dioxygen binding. | rsc.orgnih.gov |

| Silicon | Bis-catecholate | Oxidation leads to a Lewis superacid. | researchgate.netrsc.org |

| Titanium(IV) | Mono- and Bis-catecholate | Synthesis of six-coordinate complexes. | researchgate.net |

| Molybdenum(VI) | Oxo-catecholate | Self-assembly of chiral structures. | acs.org |

Design of Novel Catalytic Systems Based on this compound Scaffolds

The redox activity of this compound and its derivatives is being harnessed to design novel catalytic systems for a range of chemical transformations. These systems often mimic the active sites of metalloenzymes, such as catechol oxidase.

Research Findings:

Oxidation Catalysis: Complexes of various transition metals with ligands derived from this compound have been investigated as catalysts for the oxidation of catechols and other substrates. rsc.orgscispace.comacs.orgresearchgate.net For instance, a ferroxime(II) complex was found to be a precursor for a selective catalyst in the oxidative dehydrogenation of 3,5-di-tert-butylcatechol (B55391) to its corresponding quinone. rsc.org Similarly, mononuclear manganese complexes have shown high catalytic activity in the oxidation of 3,5-di-tert-butylcatechol, with kinetics that suggest the formation of a manganese(II)-semiquinonate intermediate. acs.orgresearchgate.net

Biomimetic Models: Researchers have developed synthetic models of catechol oxidase using first-row transition metals and catecholate ligands to understand the enzyme's mechanism. tandfonline.com These models provide insights into the structure-function relationships and the role of the metal center in catalysis. tandfonline.com The oxidation of 3,5-di-tert-butylcatechol is a common reaction used to probe the activity of these model complexes.

Intradiol Cleavage: A non-heme iron(III) complex has been shown to catalytically cleave the C-C bond of catechol, mimicking the function of intradiol catechol dioxygenases. uu.nl While this study focused on the unactivated substrate pyrocatechol, it highlights the potential for developing catalytic systems based on catecholate ligands for selective bond cleavage reactions. uu.nl

Interactive Table: Catalytic Applications of this compound Based Systems

| Catalytic System | Reaction | Key Finding | Reference |

| Ferroxime(II) Complex | Catechol Oxidation | Selective dehydrogenation to quinone. | rsc.org |

| Mononuclear Manganese Complexes | Catechol Oxidation | High turnover numbers and saturation kinetics. | acs.orgresearchgate.net |

| Non-heme Iron(III) Complex | Catechol Cleavage | Catalytic intradiol dioxygenation. | uu.nl |

| Copper(II) and Cobalt(II) Complexes | Catechol and Phenol Oxidation | Binucleating macrocycle complexes show catalytic activity. | scispace.com |

Advanced Spectroscopic Techniques for In-Situ Mechanistic Probes

Understanding the intricate mechanisms of reactions involving this compound requires sophisticated analytical techniques that can probe the transient species and reaction intermediates in real-time.

Research Findings:

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for detecting and characterizing the paramagnetic semiquinone radical species formed during the one-electron oxidation of this compound. rsc.org This technique has been instrumental in identifying the formation of semiquinone intermediates in catalytic cycles involving metal complexes. rsc.orgresearchgate.net

Cyclic Voltammetry (CV): CV is widely used to study the redox behavior of this compound and its metal complexes. nih.govacs.org It allows for the determination of redox potentials and provides information about the reversibility of electron transfer processes. acs.orgnih.gov The introduction of different substituents on the catechol ring has been shown to shift the oxidation potentials, which can be correlated with the electron-donating or -withdrawing nature of the substituent. nih.gov

UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectra are indicative of the different oxidation states of the catechol moiety. acs.orgnih.gov The appearance of new absorption bands can signal the formation of the semiquinone or quinone species. acs.orgnih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has been used to identify complex-substrate intermediates during catalytic reactions, providing evidence for the proposed reaction mechanisms. researchgate.netfrontiersin.org

Theoretical Predictions for Novel Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the electronic structure, reactivity, and properties of this compound and its derivatives. These theoretical studies complement experimental findings and guide the design of new molecules and materials.

Research Findings:

Electronic Structure and Redox Properties: DFT calculations have been used to study the electronic structures of the different oxidation states of 3,6-di-tert-butyl-orthoquinone. acs.org These calculations have confirmed the closed-shell singlet ground states for the catechol and quinone forms and the open-shell doublet ground state for the semiquinone radical. acs.org Theoretical studies have also been employed to predict the redox potentials and understand the factors influencing the reversible binding of dioxygen to antimony(V) catecholate complexes. acs.org

Prediction of Magnetic Properties: Computational studies have been conducted to predict the magnetic properties of dinuclear iron complexes with bridging bis-catecholate ligands derived from 3,5-di-tert-butyl-pyrocatechol. bohrium.com These calculations help in identifying compounds that are likely to exhibit interesting magnetic phenomena, such as spin-crossover. bohrium.com

Reaction Mechanisms: Theoretical calculations can provide insights into the energetics of different reaction pathways, helping to elucidate reaction mechanisms. For example, understanding the HOMO energies of antimony(V) catecholate complexes can help predict their reactivity towards dioxygen. acs.org

Q & A

Q. How do steric effects from the tert-butyl groups influence the compound’s reactivity in free-radical scavenging?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro